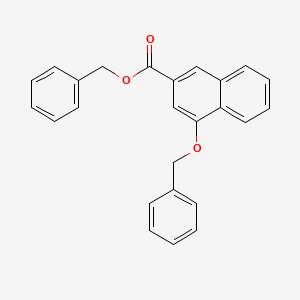

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate

CAS No.:

Cat. No.: VC18768695

Molecular Formula: C25H20O3

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H20O3 |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | benzyl 4-phenylmethoxynaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C25H20O3/c26-25(28-18-20-11-5-2-6-12-20)22-15-21-13-7-8-14-23(21)24(16-22)27-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |

| Standard InChI Key | LCSNNSLITRCTRQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate features a naphthalene core substituted at the 2- and 4-positions. The 2-position is occupied by a benzyl carboxylate group (-COOCH2C6H5), while the 4-position contains a benzyl ether (-OCH2C6H5). The molecular formula is C25H20O3, with a molecular weight of 368.4 g/mol . The SMILES notation (C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4) highlights the two benzyl moieties attached to the naphthalene scaffold .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Benzyl 4-phenylmethoxynaphthalene-2-carboxylate | |

| Molecular Formula | C25H20O3 | |

| Molecular Weight | 368.4 g/mol | |

| InChI Key | LCSNNSLITRCTRQ-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Direct Synthesis Strategies

While no direct synthesis protocol for benzyl 4-(benzyloxy)naphthalene-2-carboxylate is documented, analogous compounds suggest feasible routes. A patent (CN103772158A) describes the preparation of benzyl-2-naphthyl ether using β-naphthol and benzyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) . Adapting this method, the target compound could be synthesized via sequential benzylation steps:

-

Benzylation of 4-hydroxynaphthalene-2-carboxylic acid with benzyl chloride to introduce the 4-benzyloxy group.

-

Esterification of the carboxylic acid at the 2-position using benzyl alcohol under acidic conditions .

Friedel-Crafts Acylation

Research on xanthone synthesis (e.g., Naidoo, 2009) demonstrates the utility of Friedel-Crafts acylation for constructing polycyclic systems . Applying this approach, a benzoylated naphthalene intermediate could undergo cyclization or further functionalization to yield the target compound.

Physical and Chemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹ for the ester) and aromatic C-H stretches (~3050 cm⁻¹) .

-

NMR: The ¹H NMR spectrum would show distinct signals for the two benzyl groups (δ 5.1–5.3 ppm for -OCH2- and δ 5.3–5.5 ppm for -COOCH2-), alongside aromatic protons (δ 6.8–8.5 ppm) .

Thermal Stability

Data for the exact compound are unavailable, but related benzyl ethers exhibit melting points between 73–74°C and decompose at temperatures exceeding 200°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume